4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one
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Overview
Description
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of an amino group, a butanone backbone, and a dihydrofuran ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4,5-dihydrofuran-3-yl ketone with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(pyridin-3-yl)butan-1-one: Similar structure but with a pyridine ring instead of a dihydrofuran ring.
4-Amino-1-(5-bromopyridin-3-yl)butan-1-one: Contains a brominated pyridine ring.
4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one: Features a dioxane ring fused with an indane structure.
Uniqueness
4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is unique due to the presence of the dihydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-amino-1-(2,3-dihydrofuran-4-yl)butan-1-one |
InChI |
InChI=1S/C8H13NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h6H,1-5,9H2 |
InChI Key |
NDDYLOBDSUFWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C1C(=O)CCCN |
Origin of Product |
United States |
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